molecular formula C5H5NO3 B041810 4-Methyloxazole-5-carboxylic acid CAS No. 2510-32-9

4-Methyloxazole-5-carboxylic acid

Cat. No. B041810
CAS RN: 2510-32-9
M. Wt: 127.1 g/mol
InChI Key: ZIXUNDOOBLSXPE-UHFFFAOYSA-N
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Patent
US07799815B2

Procedure details

Ethyl-2-chloroacetoacetate (1 wt; 1 eq., 1000 g) was aged with formamide (0.68 vol; ca. 2.8 eq.) and the resulting solution was heated to 120° C. After 5 hours the mixture was allowed to cool to room temperature and allowed to age under nitrogen over night. The mixture was treated with NaOH (3 M, 6 vol, reaction moderately exothermic) and stirred at room temperature for 4 hours. Ethyl acetate (6 vol) was added and the phases allowed to separae. The organic layer was discarded while the aqueous was acidified with conc. (32%) aqueous HCl to pH 2 (ca. 2.0 vol). A precipitate started to form. The suspension was treated with AcOEt (8 vol) and vigorously stirred until the bulk of the precipitate had dissolved. The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers distilled to low volume (again a suspension was observed at low volume). Fresh AcOEt (8 vol) was added and the mixture evaporated to dryness. The collected solid was placed in the oven at 40° C. over night under reduced pressure to give 4-methyl-1,3-oxazole-5-carboxylic acid (498 g, 64.5%).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:10])[CH:5](Cl)[C:6]([CH3:8])=O)C.[CH:11]([NH2:13])=[O:12].[OH-].[Na+].Cl>CCOC(C)=O>[CH3:8][C:6]1[N:13]=[CH:11][O:12][C:5]=1[C:4]([OH:3])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
allowed to age under nitrogen over night
CUSTOM
Type
CUSTOM
Details
3 M, 6 vol, reaction moderately exothermic) and
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
vigorously stirred until the bulk of the precipitate
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers
DISTILLATION
Type
DISTILLATION
Details
distilled to low volume (again a suspension
ADDITION
Type
ADDITION
Details
Fresh AcOEt (8 vol) was added
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness
WAIT
Type
WAIT
Details
The collected solid was placed in the oven at 40° C. over night under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1N=COC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 498 g
YIELD: PERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.